4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid
Overview
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a benzoic acid moiety
Scientific Research Applications
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid typically involves the introduction of the trifluoromethyl group to the benzoic acid structure. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridine
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenol
Uniqueness
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid is unique due to its specific trifluoromethyl group attached to the benzoic acid structure This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds
Properties
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-7(4-6-8)9(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDGCDRCFTWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147531-71-2 | |
Record name | 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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